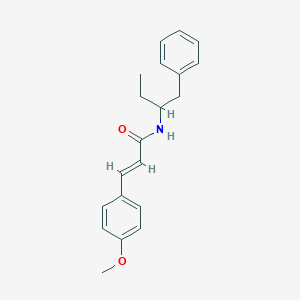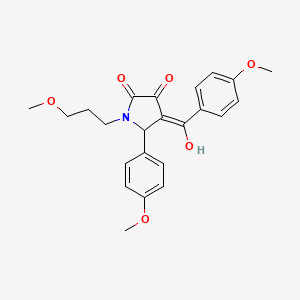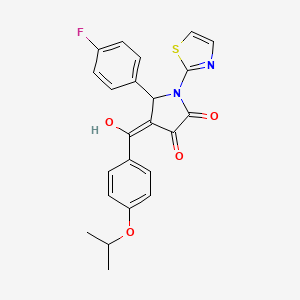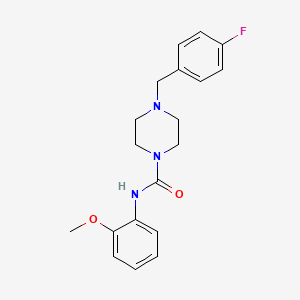
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide, also known as BPAM, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. BPAM belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The exact mechanism of action of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have shown that it acts as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce pain. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is also stable under a wide range of conditions, making it a useful tool for studying the effects of COX-2 and PKC inhibition. However, one limitation of using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is the development of more selective COX-2 and PKC inhibitors based on the structure of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide. Another area of interest is the study of the effects of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide on other biological pathways, such as the regulation of gene expression. Finally, the therapeutic potential of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide for the treatment of various diseases, such as cancer and neurodegenerative disorders, should be further explored.
Conclusion:
In conclusion, N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects, and has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide acts as an inhibitor of the COX-2 and PKC enzymes, and has a number of biochemical and physiological effects. While there are limitations to using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide in lab experiments, there are a number of future directions for research on this compound.
Synthesis Methods
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide can be synthesized by a multistep reaction involving the condensation of 4-methoxybenzaldehyde and 1-phenylpropan-1-one followed by the reaction with acryloyl chloride. The final product is purified by column chromatography to obtain pure N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide.
Scientific Research Applications
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-18(15-17-7-5-4-6-8-17)21-20(22)14-11-16-9-12-19(23-2)13-10-16/h4-14,18H,3,15H2,1-2H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGLQTLHAUAZIQ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(acetylamino)methyl]-5,5,6-trimethylbicyclo[2.2.1]hept-2-en-2-yl}acetamide](/img/structure/B5491141.png)
![2-chloro-4-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5491144.png)
![(1R*,2R*,4R*)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5491155.png)

![3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5491176.png)
![2-(1-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5491178.png)
![2-tert-butyl-6-[2-(2-ethoxyethoxy)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5491179.png)
![4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5491187.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5491188.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5491198.png)

![2-(3-chloro-4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5491208.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5491230.png)